1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one is an organic compound characterized by its unique bicyclic structure and the presence of a bromine atom. This compound falls under the category of halogenated ketones, specifically featuring a bicyclo[1.1.1]pentane moiety. The bicyclo[1.1.1]pentane framework is known for its high strain and unusual geometry, making it a subject of interest in organic chemistry and materials science.
The compound can be synthesized through various organic reactions that involve the functionalization of the bicyclo[1.1.1]pentane framework, particularly through bromination and subsequent reactions to form the ketone structure.
This compound is classified as:
The synthesis of 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one typically involves:
The synthesis can be performed under various conditions, including:
The molecular formula of 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one is CHBrO, indicating it contains ten carbon atoms, fourteen hydrogen atoms, one bromine atom, and one oxygen atom.
The compound features:
The compound can participate in various chemical reactions:
These reactions are typically facilitated by:
The mechanism of action for nucleophilic substitution involves:
Kinetics studies suggest that these reactions are influenced by steric factors due to the strained bicyclic structure, which can affect reaction rates and pathways.
The unique structure of 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one makes it valuable in:
The strategic evolution of bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a privileged bioisostere represents a paradigm shift in molecular design. Initial breakthroughs emerged in 1982 when Wiberg and Walker achieved the first synthesis of [1.1.1]propellane via intramolecular reductive coupling of 1,3-dibromobicyclo[1.1.1]pentane [7]. This strained hydrocarbon (with a central C–C bond length of 1.60 Å) enabled access to BCP scaffolds through bridgehead functionalization. The landmark 2012 validation of BCP as a para-substituted benzene bioisostere revolutionized pharmaceutical design, addressing metabolic liabilities inherent to aromatic systems while preserving spatial geometry [4]. This discovery ignited intense methodological innovation, culminating in photochemical advancements that overcame historical scalability limitations [4] [5].
Table 1: Evolution of Key BCP Synthetic Methodologies
Year | Development | Significance |
---|---|---|
1982 | Wiberg's [1.1.1]propellane synthesis | Enabled bridgehead functionalization via strain-release chemistry |
2006 | Baran's strain-release amination | First direct amination of propellane; required elevated temperatures |
2018 | Triethylborane-initiated alkylation | Improved functional group tolerance; polymer formation remained problematic |
2019 | Ir-photoredox catalysis | Enhanced scope; limited by high catalyst cost (€852/250 mg) |
2024 | Light-driven flow synthesis (no catalysts/additives) | Kilogram-scale production; >90% purity post-evaporation in optimized cases |
Recent photochemical breakthroughs have enabled unparalleled scalability. As demonstrated in 2024, light-driven reactions between alkyl iodides and [1.1.1]propellane in continuous flow systems generate BCP halides (including brominated derivatives) across milligram to kilogram scales without catalysts or additives [4] [5]. This method leverages UV-A irradiation (365 nm) to cleave C–I bonds, generating radicals that add to propellane with subsequent halogen abstraction. The process exemplifies "reaction simplicity" – evaporation often delivers products (e.g., BCP iodides) at ~90% purity, bypassing chromatography [4]. Concurrently, α-cyclodextrin encapsulation methods stabilized reactive BCP feedstocks, solving long-standing storage challenges [7].
Table 2: Molecular Properties of Bioisosteric Replacements
Parameter | para-Substituted Benzene | Bicyclo[1.1.1]pentane | Impact |
---|---|---|---|
C–C Distance (Å) | ~4.3 (ring centroid) | 4.0–4.2 (bridgehead) | Maintains ligand topology in binding pockets |
Fsp³ | ~0.23 | 0.69–0.75 | Reduces metabolic oxidation risk; improves solubility |
logP | Variable (often high) | Typically reduced | Enhances membrane permeability; decreases plasma protein binding |
3D Character | Planar | Non-planar | Disrupts π-stacking; mitigates hERG inhibition & off-target interactions |
BCP derivatives confer distinct advantages in lead optimization by addressing intrinsic limitations of aromatic systems. Their high Fsp³ character (0.69–0.75) and non-planar topology significantly reduce metabolic oxidation potential – a critical liability of anilines, where cytochrome P450-mediated oxidation generates reactive metabolites linked to hepatotoxicity and drug-drug interactions [3]. This property proved decisive in Pfizer’s Hsp90 inhibitor program, where replacing a benzamide with a BCP amine abolished reactive metabolite formation while retaining potency [3]. The scaffold’s capacity to mimic tert-butyl groups and alkynes further expands its utility in modulating steric occupancy and vectors [3] [4].
The emergence of scalable synthetic routes (Section 1.1) has accelerated BCP integration into drug discovery. Over 300 BCP building blocks – including brominated ketones like 1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one – have been prepared via light-driven chemistry for pharmaceutical screening [5]. These compounds serve as versatile intermediates for nucleophilic displacement (bromide), carbonyl reduction, or C–C bond-forming reactions (e.g., Suzuki coupling after boronation). Global pharmaceutical adoption is evidenced by deployment at Gilead Sciences, Hoffmann-La Roche, Idorsia, Merck, and Janssen [5]. BCP-containing candidates now span diverse therapeutic targets:
Table 3: Synthetic Accessibility of Functionalized BCPs via Photochemical Routes
BCP Derivative | Precursor | Yield (%) | Scale Demonstrated | Key Functionalization |
---|---|---|---|---|
1-(Bicyclo[1.1.1]pentan-1-yl)-3-bromopropan-2-one | BrCH₂COCH₂I | 68* | Gram | α-Bromoketone for SₙAr displacement |
2-(Bicyclo[1.1.1]pentan-1-yl)acetonitrile | NCCH₂I | 72 | Kilogram | Nitrile reduction to primary amines |
Methyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate | ICH₂CO₂CH₃ | 65 | Multi-gram | Ester hydrolysis to carboxylic acid bioisosteres |
3-(Bicyclo[1.1.1]pentan-1-yl)-N-Boc-azetidine | N-Boc-3-iodoazetidine | 81 | Gram | Azetidine as polar hinge-binder motif |
1-(3,3-Difluorobicyclo[1.1.1]pentan-1-yl)-2-iodo-1,1-difluoroethane | F₃CCH₂I | 92 | Milligram | Lipophilic fluoroalkyl surrogate for tert-butyl |
*Estimated yield based on analogous α-halo ketone synthesis [4] [5]
The bromoketone 1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one exemplifies strategic BCP deployment. Its α-bromo carbonyl enables efficient displacement with heterocycles (e.g., thiazoles in kinase inhibitors [6]), while the ketone serves as a hydrogen-bond acceptor or precursor to chiral alcohols. This bifunctional reactivity – coupled with the BCP’s role as a rigid spacer – makes it invaluable for constructing complex bioactive molecules with improved developability profiles.
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5